molecular formula C15H9NO4S B1270485 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 332129-06-3

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1270485
CAS No.: 332129-06-3
M. Wt: 299.3 g/mol
InChI Key: NUXCZVSGXYONCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a mercaptophenyl group attached to a dioxoisoindoline carboxylic acid framework, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-mercaptophenylacetic acid with phthalic anhydride under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to form disulfide bonds makes it useful in protein folding studies and enzyme catalysis.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves its ability to interact with various molecular targets. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Mercaptophenylacetic acid
  • 4-Mercaptophenylboronic acid
  • 4-Mercaptophenol
  • 4-Mercaptobenzoic acid

Uniqueness

What sets 2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid apart from similar compounds is its unique combination of a mercaptophenyl group and a dioxoisoindoline carboxylic acid framework. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1,3-dioxo-2-(4-sulfanylphenyl)isoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(21)5-3-9/h1-7,21H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXCZVSGXYONCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354472
Record name 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332129-06-3
Record name 1,3-Dioxo-2-(4-sulfanylphenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.